2-Amino-2-methylpropanenitrile

Description

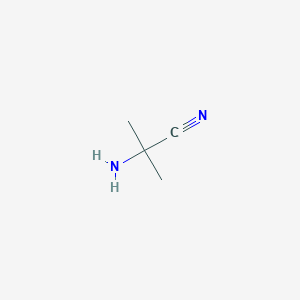

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c1-4(2,6)3-5/h6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQULXIOYDDCNGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027804 | |

| Record name | 2-Amino-2-methylpropionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanenitrile, 2-amino-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

19355-69-2 | |

| Record name | 2-Amino-2-methylpropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19355-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2-methylpropionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019355692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 2-amino-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-2-methylpropionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-methylpropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-2-METHYLPROPIONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KA4O623NBV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Amino-2-methylpropanenitrile physical and chemical properties

An In-depth Technical Guide on the Physical and Chemical Properties of 2-Amino-2-methylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as α-aminoisobutyronitrile, is a bifunctional organic compound containing both a primary amine and a nitrile group attached to a tertiary carbon. This unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its application as a precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) such as Raltegravir and Anagliptin, underscores its importance in drug development. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and key reactions.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data has been compiled from various sources to provide a quick reference for researchers.

| Property | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 2-amino-2-methylpropionitrile, 2-aminoisobutyronitrile, 2-cyanoisopropylamine |

| CAS Number | 19355-69-2[1] |

| Molecular Formula | C₄H₈N₂[1] |

| Molecular Weight | 84.12 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[2] |

| Boiling Point | 51-52 °C @ 15 Torr; 64-67 °C @ 39 Torr[3] |

| Density | 0.885 g/cm³ @ 25 °C[3] |

| Solubility | Partly miscible in water; soluble in organic solvents[2] |

| pKa | 5.06 ± 0.25 (Predicted)[2] |

| Flash Point | 44.7 ± 22.6 °C |

| Refractive Index | 1.437 |

| Storage Conditions | -20°C Freezer, Under Inert Atmosphere[2] |

Synthesis of this compound via the Strecker Reaction

The most common method for the synthesis of α-aminonitriles, including this compound, is the Strecker synthesis.[4][5][6] This three-component reaction involves the treatment of a ketone (in this case, acetone) with ammonia (B1221849) and a cyanide source.[4][5][6]

Experimental Protocol: Strecker Synthesis

The following is a generalized experimental protocol for the synthesis of this compound, adapted from established procedures for α-aminoisobutyric acid synthesis.[7]

Materials:

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Ammonia gas

-

Hydrobromic acid (48%)

-

Ether

-

Water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a stirrer and placed in an ice bath, dissolve ammonium chloride in water.

-

To this solution, add a solution of acetone in ether with continuous stirring, maintaining the temperature between 5-10°C.

-

Slowly add a solution of sodium cyanide in water, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, continue stirring for one hour and then let the mixture stand overnight.

-

Separate the ether layer and extract the aqueous layer with several portions of ether.

-

Combine the ether extracts and distill off the ether. The residue primarily contains acetone cyanohydrin.

-

Dilute the residue with methanol, cool the solution, and saturate it with ammonia gas.

-

Allow the reaction mixture to stand for 2-3 days.

-

Remove excess ammonia by passing a current of air through the solution.

-

Distill off the methanol as completely as possible.

-

To the residue, add water followed by 48% hydrobromic acid and reflux the mixture for two hours.

-

Distill the hydrobromic acid under reduced pressure.

-

Dissolve the residue in methanol and filter the solution.

-

Add an excess of pyridine to precipitate the free amino acid (α-aminoisobutyric acid, a derivative of the target nitrile). The nitrile can be isolated before the final hydrolysis step if desired.

-

Collect the product by filtration, wash with methanol, and dry.

Caption: Strecker Synthesis Workflow

Key Chemical Reactions of this compound

This compound undergoes a variety of chemical reactions characteristic of its amine and nitrile functional groups. These include oxidation, reduction, and substitution reactions.

1. Oxidation

The nitrile group of α-aminonitriles can be hydrolyzed to a carboxylic acid, while the amino group can be oxidized. A more direct oxidative conversion of primary amines to nitriles can also be achieved using specific reagents.

Experimental Protocol: General Oxidation of Primary Amines to Nitriles

This protocol is a general method and may require optimization for this compound.

Materials:

-

Primary amine (e.g., this compound)

-

4-acetamido-TEMPO (ACT) catalyst

-

Oxone (terminal oxidant)

-

Solvent (e.g., acetonitrile)

Procedure:

-

Dissolve the primary amine in the chosen solvent.

-

Add a catalytic amount of 4-acetamido-TEMPO.

-

Add Oxone as the terminal oxidant.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, filter the reaction mixture through a short pad of silica (B1680970) gel to remove the catalyst and oxidant byproducts.

-

Concentrate the filtrate under reduced pressure to obtain the nitrile product.

2. Reduction

The nitrile group of this compound can be reduced to a primary amine, yielding a 1,2-diamine. This is a synthetically useful transformation.

Experimental Protocol: Reduction of a Nitrile to a Primary Amine

The following is a general procedure for the reduction of nitriles using lithium aluminum hydride (LAH).[8] Caution: LAH is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

Materials:

-

This compound

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Water

-

15% Sodium hydroxide (B78521) solution

Procedure:

-

In an oven-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of LAH in anhydrous THF.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of this compound in anhydrous THF to the LAH suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the sequential and slow addition of water, followed by 15% sodium hydroxide solution, and then more water.

-

Stir the resulting mixture until a white precipitate forms.

-

Filter the precipitate and wash it with THF or ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the diamine product.

3. Substitution Reactions

The primary amine group of this compound can undergo various substitution reactions, such as N-alkylation and N-acylation, to introduce different functional groups.

Experimental Protocol: General N-Alkylation of a Primary Amine

This is a general procedure for the N-alkylation of a primary amine via reductive amination.

Materials:

-

This compound

-

Aldehyde or ketone

-

Sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE)

-

Acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound and the desired aldehyde or ketone in DCM or DCE.

-

Add a catalytic amount of acetic acid.

-

Stir the mixture for a short period to allow for the formation of the imine intermediate.

-

Add the reducing agent (STAB or NaBH₃CN) portion-wise.

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of several pharmaceutical compounds.[9] Its bifunctional nature allows for the construction of complex molecular architectures. For instance, it is a key intermediate in the synthesis of the HIV integrase inhibitor Raltegravir and the dipeptidyl peptidase-4 (DPP-4) inhibitor Anagliptin, which is used for the treatment of type 2 diabetes.[1]

Safety and Handling

This compound is a toxic and hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[10] It can cause skin and eye irritation.[10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and important chemical intermediate with well-defined physical and chemical properties. Its synthesis via the Strecker reaction and its subsequent chemical transformations provide access to a wide range of valuable molecules, particularly in the field of drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity is essential for its safe and effective use in research and industrial applications.

References

- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 2. CN102295580A - Improved process of method for preparing 2-amino butyronitrile - Google Patents [patents.google.com]

- 3. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of 2-Amino-2-methylpropanenitrile from Acetone

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of 2-amino-2-methylpropanenitrile, a valuable intermediate in organic synthesis, from the readily available starting material, acetone (B3395972). This guide details the core chemical pathways, experimental protocols, and quantitative data to support research and development in the pharmaceutical and chemical industries.

Introduction

This compound, also known as α-aminoisobutyronitrile, is a key building block in the synthesis of various organic molecules, including pharmaceuticals and polymerization initiators.[1][2] Its synthesis from acetone is a classic example of the Strecker reaction, a well-established method for the preparation of α-aminonitriles from aldehydes or ketones.[1][3][4] This document outlines the primary synthesis routes, reaction mechanisms, and detailed experimental procedures.

Synthesis Pathways

The synthesis of this compound from acetone can be achieved through two primary pathways:

-

One-Pot Strecker Synthesis: This approach involves the simultaneous reaction of acetone, a cyanide source (such as sodium cyanide or potassium cyanide), and an ammonia (B1221849) source (such as ammonium (B1175870) chloride) in a single reaction vessel.[1][3]

-

Two-Step Synthesis via Acetone Cyanohydrin: This pathway involves the initial formation of acetone cyanohydrin from acetone and a cyanide source. The isolated acetone cyanohydrin is then reacted with ammonia in a separate step to yield the final product.[1][5] This method can offer better control over the reaction and potentially higher yields.[5]

The overall chemical transformation is illustrated in the following diagram:

Reaction Mechanism

The synthesis proceeds via the Strecker reaction mechanism. In the case of using a ketone like acetone, the key steps are:

-

Formation of an Iminium Ion: Acetone reacts with ammonia to form a hemiaminal intermediate, which then dehydrates to form a protonated imine (iminium ion).

-

Nucleophilic Attack by Cyanide: The cyanide ion, a potent nucleophile, attacks the electrophilic carbon of the iminium ion, forming the stable α-aminonitrile product.

A detailed representation of the reaction mechanism is provided below:

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound.

Two-Step Synthesis via Acetone Cyanohydrin

This method is presented in two stages for clarity.

Step 1: Synthesis of Acetone Cyanohydrin

A detailed procedure for the synthesis of acetone cyanohydrin is adapted from established methods.[6]

-

Reagents and Materials:

-

Sodium cyanide (NaCN)

-

Acetone

-

Sulfuric acid (H₂SO₄), 40% solution

-

Diethyl ether

-

5-L three-necked, round-bottomed flask

-

Mechanical stirrer

-

Separatory funnel

-

Thermometer

-

Ice bath

-

-

Procedure:

-

In the 5-L flask, dissolve 500 g (9.7 moles) of powdered 95% sodium cyanide in 1.2 L of water and add 900 cc (713 g, 12.3 moles) of acetone.

-

Cool the flask in an ice bath and stir the solution vigorously.

-

When the temperature reaches 15°C, slowly add 2.1 L (8.5 moles) of 40% sulfuric acid over a period of three hours, maintaining the temperature between 10°C and 20°C.

-

After the acid addition is complete, continue stirring for 15 minutes.

-

Allow the mixture to stand and the salt to settle. Decant and separate any organic layer that forms.

-

Filter the sodium bisulfate and wash the solid with three 50-cc portions of acetone.

-

Combine the filtrate and acetone washings with the aqueous solution and extract three times with 250-cc portions of diethyl ether.

-

Distill the combined ether extracts to remove the ether and acetone.

-

Distill the residue under reduced pressure, collecting the acetone cyanohydrin at 78–82°C/15 mm.

-

Step 2: Synthesis of this compound from Acetone Cyanohydrin

This procedure is based on a patented method with high reported yields.[5]

-

Reagents and Materials:

-

Acetone cyanohydrin

-

Ammonia (anhydrous)

-

Autoclave or a suitable pressure vessel

-

-

Procedure:

-

Place the acetone cyanohydrin in an autoclave.

-

Introduce anhydrous ammonia into the vessel.

-

Heat the autoclave to 65°C.

-

Maintain the reaction at this temperature for a sufficient time to ensure complete conversion (monitoring by techniques like GC or TLC is recommended).

-

After the reaction is complete, cool the autoclave and carefully vent the excess ammonia.

-

The resulting product can be purified by distillation.

-

An alternative method at room temperature has also been described, yielding 89% of the product after allowing a mixture of acetone cyanohydrin and ammonia in an organic solvent to stand for two days.[5]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₄H₈N₂ | [7] |

| Molecular Weight | 84.12 g/mol | [7] |

| Appearance | Liquid | [7] |

| Boiling Point | 64-67 °C @ 39 Torr | [8] |

| Density | 0.885 g/cm³ @ 25 °C | [8] |

| Yield (from Acetone Cyanohydrin) | 92% (at 65°C in autoclave) | [5] |

| Yield (from Acetone Cyanohydrin) | 89% (room temp., 2 days) | [5] |

Characterization Data

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | Key Features | Reference |

| IR Spectroscopy | C≡N stretch: ~2250 cm⁻¹, N-H stretch: ~3300 cm⁻¹ | [9] |

| ¹H NMR Spectroscopy | Data available in spectral databases. | [7] |

| ¹³C NMR Spectroscopy | Data available in spectral databases. | [7] |

| Mass Spectrometry | Molecular ion peak expected. | [9] |

Safety Considerations

-

Toxicity: this compound and its intermediates, particularly acetone cyanohydrin and cyanide salts, are highly toxic. All manipulations should be carried out in a well-ventilated fume hood by trained personnel.

-

Handling Precautions: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations for hazardous materials.

Conclusion

The synthesis of this compound from acetone via the Strecker reaction is a well-documented and efficient process. Both one-pot and two-step methodologies are viable, with the two-step approach potentially offering higher yields and better process control. This guide provides the essential technical information for researchers and professionals to successfully synthesize and characterize this important chemical intermediate. Careful adherence to safety protocols is paramount when handling the hazardous materials involved in this synthesis.

References

- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 2. nbinno.com [nbinno.com]

- 3. Strecker_amino_acid_synthesis [chemeurope.com]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. EP0565635B1 - Process for the preparation of aminonitriles - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-Amino-2-methylpropionitrile | C4H8N2 | CID 88022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. This compound hydrochloride | 50846-36-1 | Benchchem [benchchem.com]

Technical Guide: Properties, Structure, and Applications of 2-Amino-2-methylpropanenitrile (CAS 19355-69-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-methylpropanenitrile, with the CAS number 19355-69-2, is a bifunctional organic compound featuring both a primary amine and a nitrile group attached to a tertiary carbon. This unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its utility as a building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), has drawn considerable interest from the research and drug development sectors. This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and known applications of this compound, with a focus on its role in drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[1] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 19355-69-2 | [2] |

| Molecular Formula | C₄H₈N₂ | [2] |

| Molecular Weight | 84.12 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 64-67 °C @ 39 Torr | [3] |

| Density | 0.885 g/cm³ @ 25 °C | [3] |

| Solubility | Soluble in water | [1] |

| pKa | 5.06 ± 0.25 (Predicted) | [1] |

Structure and Identification

The structure of this compound is characterized by a propane (B168953) backbone with an amino group and a nitrile group both attached to the second carbon atom, which also bears two methyl groups.

Molecular Structure:

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of several important pharmaceutical compounds.

Intermediate in the Synthesis of Raltegravir (B610414)

Raltegravir is an antiretroviral drug used to treat HIV/AIDS. A key step in its synthesis involves the reaction of this compound with 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride. [4][5] Reaction Scheme:

Experimental Protocol Outline: A process for the preparation of Raltegravir involves the reaction of this compound with oxadiazole carbonyl chloride in the presence of a base to yield N-(2-cyanopropan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide, a key intermediate that is further elaborated to Raltegravir. [4]The reaction is typically carried out in an organic solvent.

Intermediate in the Synthesis of Anagliptin (B605506)

Anagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The synthesis of a key intermediate for Anagliptin, 2-amino-2-methylpropylamine, starts from this compound.

Experimental Protocol Outline:

-

Reduction: this compound hydrochloride is reduced using a reducing agent like sodium borohydride (B1222165) in a suitable solvent such as ethyl acetate (B1210297) to yield 2-amino-2-methylpropylamine (intermediate A). [6]2. Amidation: The resulting diamine is then reacted with a suitable acylating agent to form an amide, which is a precursor to Anagliptin. [6]

Synthesis of Heterocyclic Compounds

Due to its bifunctional nature, this compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are scaffolds of high interest in medicinal chemistry.

Drug Synthesis Workflow Example: Raltegravir Intermediate

Biological Activity and Signaling Pathways

Based on available literature, there is limited direct evidence detailing the specific biological activities or signaling pathway interactions of this compound itself. Some sources suggest potential anticholinergic properties for related aminonitriles, but specific studies on CAS 19355-69-2 are lacking. [7]Its primary role in a biological context is as a synthetic precursor to pharmacologically active molecules. Further research is required to elucidate any intrinsic biological effects of this compound.

Safety Information

This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled. [2]Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

H301: Toxic if swallowed

-

H311: Toxic in contact with skin

-

H331: Toxic if inhaled

Conclusion

This compound (CAS 19355-69-2) is a versatile and important chemical intermediate, particularly within the pharmaceutical industry. Its straightforward synthesis via the Strecker reaction and its utility as a building block for complex APIs like Raltegravir and Anagliptin underscore its significance in drug development. While its own biological activity remains largely unexplored, its role as a precursor to life-saving medications is well-established. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its toxicity. Future research may focus on exploring the potential biological activities of this and related aminonitriles.

References

- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 2. 2-Amino-2-methylpropionitrile | C4H8N2 | CID 88022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WO2013098854A2 - Synthesis of raltegravir - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CN103951589A - Synthesis method of anagliptin intermediate 2-amino-2-methylpropylamine tert-butyl ester - Google Patents [patents.google.com]

- 7. [Synthesis of 1-aryl-1-amino-alkynes-2 with cholinergic and cholinolytic properties. 10. Reactions of alpha-aminonitriles] - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Aminoisobutyronitrile structural formula and isomers

An In-depth Technical Guide to 2-Aminoisobutyronitrile: Structural Formula and Isomers

This technical guide provides a comprehensive overview of 2-aminoisobutyronitrile, including its structural formula, its various isomers, physicochemical properties, and common synthetic methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

2-Aminoisobutyronitrile: Core Structure

2-Aminoisobutyronitrile, also known as 2-amino-2-methylpropionitrile, is an organic compound featuring a nitrile and an amino group attached to the same tertiary carbon.[1][2] Its molecular formula is C₄H₈N₂.[1]

Caption: Structural formula of 2-Aminoisobutyronitrile.

Isomers of 2-Aminoisobutyronitrile (C₄H₈N₂)

Isomers are compounds that share the same molecular formula but have different structural arrangements. The molecular formula C₄H₈N₂ gives rise to several structural and stereoisomers.[3][4][5][6]

Structural Isomers

Structural isomers have different connectivity of atoms.[7] For C₄H₈N₂, these primarily include positional isomers, where the amino and cyano groups are at different positions on the butane (B89635) backbone, and chain isomers, which involve a branched carbon skeleton.

Key Positional Isomers of Aminobutyronitrile:

-

2-Aminobutanenitrile: The amino and cyano groups are on the second carbon of a butane chain. This molecule contains a chiral center at the second carbon, and therefore exists as a pair of enantiomers (R and S).[8]

-

3-Aminobutanenitrile: The amino group is on the third carbon and the cyano group is on the first. This also possesses a chiral center at the third carbon, leading to enantiomers.[9][10]

-

4-Aminobutanenitrile: The amino group is on the fourth carbon, at the opposite end of the chain from the cyano group.[11]

-

1-Amino-1-cyanopropane: An alternative name for 2-aminobutanenitrile.[8]

Caption: Key structural isomers of 2-Aminoisobutyronitrile.

Stereoisomers

Stereoisomers have the same connectivity but differ in the spatial arrangement of atoms. As mentioned, some structural isomers of 2-aminoisobutyronitrile are chiral and exist as enantiomers. 2-Aminoisobutyronitrile itself does not have a chiral center and therefore does not have enantiomers.

Physicochemical Properties

The properties of 2-aminoisobutyronitrile and its isomers vary based on their molecular structure.

| Property | 2-Aminoisobutyronitrile | 2-Aminobutanenitrile | 4-Aminobutanenitrile | Reference |

| Molecular Formula | C₄H₈N₂ | C₄H₈N₂ | C₄H₈N₂ | [1][8][11] |

| Molecular Weight | 84.12 g/mol | 84.12 g/mol | 84.12 g/mol | [1][8][11] |

| Physical State | Liquid | - | - | [1] |

| Hydrogen Bond Donor Count | 1 | 1 | 1 | [1][8][11] |

| Hydrogen Bond Acceptor Count | 2 | 2 | 2 | [2] |

| Topological Polar Surface Area | 49.8 Ų | 49.8 Ų | 49.8 Ų | [2] |

| LogP | -0.3 | 0 | -0.6 | [1][8][11] |

Experimental Protocols

Synthesis of α-Aminonitriles: The Strecker Synthesis

A common method for synthesizing α-aminonitriles, including 2-aminoisobutyronitrile, is the Strecker synthesis.[12][13] This reaction involves the treatment of an aldehyde or ketone with ammonia (B1221849) and a cyanide source.

General Protocol for the Synthesis of 2-Aminoisobutyronitrile:

-

Reaction Setup: A solution of ammonium (B1175870) chloride in water is prepared in a round-bottomed flask and cooled in an ice bath.

-

Addition of Ketone: Acetone (B3395972) (propanone) dissolved in a suitable solvent like ether is added to the cooled solution with stirring.

-

Cyanide Addition: A solution of sodium cyanide or potassium cyanide in water is added slowly to the mixture, maintaining a low temperature to control the exothermic reaction.

-

Formation of Aminonitrile: The reaction mixture is stirred for a period, allowing for the formation of 2-aminoisobutyronitrile from the intermediate acetone cyanohydrin. The excess ammonia is crucial for this step.[13]

-

Extraction and Purification: The product is typically extracted from the aqueous layer using an organic solvent. The organic extracts are then combined, dried, and the solvent is removed to yield the crude aminonitrile, which can be further purified.

Caption: Generalized workflow for the Strecker synthesis.

Characterization Techniques

The structural elucidation and confirmation of 2-aminoisobutyronitrile and its isomers are typically performed using a combination of spectroscopic methods:

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the nitrile (-C≡N) and amino (-NH₂) functional groups.[14][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, allowing for the differentiation of isomers.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[16]

References

- 1. 2-Amino-2-methylpropionitrile | C4H8N2 | CID 88022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. 9 constituent isomers of molecular formula C4H8Cl2, C4H8Br2, C4H8F2 or C4H8I2 condensed structural formula skeletal formula R/S optical isomers chain positional isomerism isomers of C4H8Cl2 C4H8Br2 C4H8F2 C4H8I2 uses applications of isomers Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]

- 5. 102 selected isomers of molecular formula C4H8O2 carboxylic acids & esters aldehydes ketones alkenes diols enols structural isomers carbon chain isomers structural formula skeletal formula of hydroxybutanals hydroxybutanones alkene-diols heterocylic alicyclic compounds Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 6. 5 Constitutional isomers of molecular formula C4H8 functional group isomers structural isomers carbon chain isomers structural formula skeletal formula of 6 distinct isomers including butene E/Z isomers cyclobutane uses properties Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 7. savemyexams.com [savemyexams.com]

- 8. 2-Aminobutanenitrile | C4H8N2 | CID 419293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. (S)-3-Aminobutanenitrile | C4H8N2 | CID 51418887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Aminobutanenitrile | C4H8N2 | CID 122953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CN102295580A - Improved process of method for preparing 2-amino butyronitrile - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Benzonitrile, 2-amino- [webbook.nist.gov]

- 15. 2-Aminobenzonitrile | C7H6N2 | CID 72913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Isobutyronitrile [webbook.nist.gov]

Historical discovery and synthesis of α-aminoisobutyronitrile

An In-depth Technical Guide to the Historical Discovery and Synthesis of α-Aminoisobutyronitrile

For Researchers, Scientists, and Drug Development Professionals

α-Aminoisobutyronitrile is a valuable chemical intermediate, pivotal in the synthesis of α-aminoisobutyric acid and other derivatives of significant interest in medicinal and materials chemistry. This technical guide provides a comprehensive overview of the historical discovery, synthesis, and key experimental methodologies related to α-aminoisobutyronitrile. It is designed to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering insights into its foundational chemistry and practical application. This guide includes a historical timeline, detailed synthesis protocols, quantitative data on various synthetic routes, and visual diagrams of reaction mechanisms and workflows to facilitate a deeper understanding of this important molecule.

Historical Discovery

The discovery of α-aminoisobutyronitrile is intrinsically linked to the pioneering work of the German chemist Adolph Strecker in 1850.[1][2] His development of a method to synthesize α-amino acids from aldehydes or ketones, ammonia (B1221849), and hydrogen cyanide, now famously known as the Strecker synthesis, laid the fundamental groundwork for the creation of α-aminonitriles as key intermediates.[1][2][3] While Strecker's initial work focused on the synthesis of alanine (B10760859) from acetaldehyde, the versatility of his reaction was soon recognized.

The specific first synthesis of α-aminoisobutyronitrile, derived from acetone (B3395972), is not pinpointed to a single date but is understood to have occurred as a natural extension of Strecker's foundational discovery. By the early 20th century, the synthesis of α-amino acids from their corresponding nitriles was a well-established practice. A significant publication by T. D. Stewart and Choh-hao Li in 1938, which detailed the kinetics and mechanism of α-aminoisobutyronitrile formation, indicates that its synthesis and properties were a subject of scientific investigation by this time. Further cementing its place in the synthetic chemist's toolkit, a 1945 paper detailed the synthesis of N-substituted α-aminoisobutyronitriles using acetone cyanohydrin as a precursor, demonstrating the routine nature of its production.

Synthesis Methodologies

The primary and most historically significant method for synthesizing α-aminoisobutyronitrile is the Strecker synthesis. Variations of this method, including the use of acetone cyanohydrin as a starting material, have been developed for improved safety and efficiency.

The Strecker Synthesis

The Strecker synthesis is a one-pot, three-component reaction involving a ketone (acetone), ammonia, and a cyanide source. The reaction proceeds through the formation of an imine intermediate, which is then attacked by a cyanide ion to yield the α-aminonitrile.

Reaction Mechanism:

-

Imine Formation: Acetone reacts with ammonia to form an imine, with the elimination of a water molecule.

-

Cyanide Addition: A cyanide ion (from a source like hydrogen cyanide or sodium cyanide) attacks the electrophilic carbon of the imine, forming α-aminoisobutyronitrile.

Caption: Strecker synthesis of α-aminoisobutyronitrile.

Synthesis from Acetone Cyanohydrin

A common and often safer alternative to the direct use of hydrogen cyanide is the reaction of acetone cyanohydrin with ammonia. Acetone cyanohydrin can be prepared from acetone and a cyanide salt or purchased commercially.

Reaction Mechanism:

This pathway involves the nucleophilic attack of ammonia on the carbonyl carbon of acetone cyanohydrin, leading to the displacement of the hydroxyl group and formation of α-aminoisobutyronitrile.

Quantitative Data Presentation

The yield of α-aminoisobutyronitrile can vary significantly depending on the specific reaction conditions, reagents, and scale. The following table summarizes reported yields for different synthetic approaches.

| Synthesis Method | Starting Materials | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Strecker Synthesis | Acetone, Ammonia, Sodium Cyanide | Ammonium (B1175870) Chloride, Water | 5-10 | Overnight | Not specified for nitrile | Organic Syntheses, Coll. Vol. 2, p.29 (1943) |

| Radiochemical Strecker | Formaldehyde, Methylamine, [11C]NaCN | - | Room Temp | 5 min | 63 | High-Yielding Automated Convergent Synthesis...[1] |

| Radiochemical Strecker | Formaldehyde, Methylamine, [11C]NaCN | - | 50 | 5 min | 68 | High-Yielding Automated Convergent Synthesis...[1] |

| Industrial Process | Acetone, Ammonia, Hydrogen Cyanide | - | 35-60 | Continuous | High (implied) | WO1992012121A1 |

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of α-aminoisobutyronitrile.

Protocol 1: Classical Strecker Synthesis (Laboratory Scale)

This protocol is adapted from established procedures for the Strecker synthesis of related amino acids, with α-aminoisobutyronitrile as the intermediate.

Materials:

-

Acetone

-

Ammonium Chloride (NH₄Cl)

-

Sodium Cyanide (NaCN)

-

Diethyl Ether

-

Water

-

Ice

Equipment:

-

Round-bottom flask with a stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and cooled in an ice bath, dissolve ammonium chloride in water.

-

Add a solution of acetone in diethyl ether to the flask with stirring, maintaining the temperature between 5-10°C.

-

Slowly add a solution of sodium cyanide in water via a dropping funnel, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, continue stirring for one hour in the ice bath.

-

Allow the reaction mixture to stand at room temperature overnight.

-

Separate the ether layer using a separatory funnel.

-

Extract the aqueous layer with several portions of diethyl ether.

-

Combine all ether extracts and distill off the ether. The residue is crude α-aminoisobutyronitrile.

Safety Precautions:

-

Hydrogen cyanide is a highly toxic gas that can be fatal if inhaled or absorbed through the skin. This experiment must be conducted in a well-ventilated fume hood by trained personnel.

-

Sodium cyanide is also highly toxic. Avoid contact with skin and eyes, and do not ingest.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Caption: Experimental workflow for the Strecker synthesis.

Purification and Characterization

Purification:

Crude α-aminoisobutyronitrile obtained from the Strecker synthesis can be purified by vacuum distillation. Due to its basic nature, care must be taken to avoid decomposition.

Characterization:

The structure and purity of α-aminoisobutyronitrile can be confirmed using various spectroscopic techniques:

-

Infrared (IR) Spectroscopy: A characteristic sharp peak for the nitrile group (C≡N) is expected around 2230-2250 cm⁻¹. The N-H stretching of the primary amine will appear as a medium to weak band in the region of 3300-3500 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A singlet corresponding to the six equivalent methyl protons and a singlet for the two amine protons. The chemical shifts will depend on the solvent used.

-

¹³C NMR: Resonances for the quaternary carbon, the methyl carbons, and the nitrile carbon.

-

-

Mass Spectrometry (MS): The molecular ion peak and characteristic fragmentation patterns can confirm the molecular weight and structure.

Industrial Production

For industrial-scale production of α-aminoisobutyronitrile, a continuous process is often employed. This typically involves feeding acetone, ammonia, and hydrogen cyanide into a reactor under controlled temperature and pressure. The molar ratios of the reactants are carefully managed to maximize yield and minimize side reactions. The reaction is typically carried out at a temperature of 35-60°C.

Conclusion

α-Aminoisobutyronitrile, a molecule with a rich history rooted in the foundational work of Adolph Strecker, remains a cornerstone intermediate in modern organic synthesis. Its efficient production via the Strecker synthesis and related methods has enabled extensive research and development in pharmaceuticals and material science. This guide has provided a comprehensive overview of its historical context, synthetic methodologies, and practical experimental considerations, intended to equip researchers and professionals with the necessary knowledge for its effective utilization. The provided protocols and data serve as a valuable resource for the synthesis and study of this important chemical building block.

References

2-Amino-2-methylpropanenitrile molecular weight and formula

An In-depth Technical Guide to 2-Amino-2-methylpropanenitrile

This technical guide provides a comprehensive overview of this compound, a versatile intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's properties, synthesis, and analysis.

Core Compound Data

This compound, also known as 2-aminoisobutyronitrile, is a colorless to pale yellow liquid with a mild, ammonia-like odor.[2][3] It is a valuable building block in the synthesis of various chemical entities due to the presence of both a primary amine and a nitrile functional group.[1] The compound and its hydrochloride salt are key intermediates in the production of pharmaceuticals and other specialty chemicals.[1][4]

Below is a summary of the key quantitative data for this compound and its hydrochloride salt.

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₄H₈N₂[5][6][7] | C₄H₉ClN₂[8] |

| Molecular Weight | 84.12 g/mol [1][5][7][9] | 120.58 g/mol [8] |

| CAS Number | 19355-69-2[5][6] | 50846-36-1[8] |

Experimental Protocols

Synthesis of this compound via Modified Strecker Reaction

The synthesis of this compound is commonly achieved through a modified Strecker reaction.[4] This method involves the reaction of a ketone (acetone) with a cyanide source and ammonia.[2][4][9]

Methodology:

-

Formation of Cyanohydrin: The synthesis begins with the nucleophilic addition of a cyanide source to acetone (B3395972) to form 2-hydroxy-2-methylpropanenitrile (acetone cyanohydrin).[2][4][9]

-

Ammoniation: The hydroxyl group of the resulting 2-hydroxy-2-methylpropanenitrile is then substituted with an amino group.[4]

-

Extraction and Purification:

-

A water-diethyl ether biphasic system can be used for the extraction of the product.[4]

-

Further purification can be achieved through distillation.

-

Preparation of this compound Hydrochloride

The hydrochloride salt offers improved stability, crystallization properties, and solubility in polar solvents.[4]

Methodology:

-

The free base of this compound is dissolved in a suitable solvent such as diethyl ether.[4]

-

The solution is cooled to 0°C.[4]

-

Hydrogen chloride (typically as a solution in ether) is added to the solution, leading to the precipitation of this compound hydrochloride.[4]

-

The resulting solid is collected by filtration and dried.

Analytical Characterization

The identity and purity of this compound can be confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to confirm the structure of the molecule.[4][5]

-

Infrared (IR) Spectroscopy: The presence of characteristic absorption bands for the nitrile (C≡N) and amino (N-H) groups can be identified.[4][5]

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound by identifying the molecular ion peak.[4][5]

Visualized Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthesis pathway of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. This compound hydrochloride | 50846-36-1 | Benchchem [benchchem.com]

- 5. 2-Amino-2-methylpropionitrile | C4H8N2 | CID 88022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound hydrochloride | C4H9ClN2 | CID 12239465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

Spectroscopic Profile of 2-Amino-2-methylpropanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-amino-2-methylpropanenitrile (CAS No: 19355-69-2), a key intermediate in organic synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and visualizations to support research and development activities.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that while spectral data for this compound are referenced in various databases, a complete, high-resolution dataset with fully detailed experimental parameters is not consistently available across public domains. The data presented here is a compilation from multiple sources.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

While a detailed high-resolution spectrum with coupling constants is not publicly available, the primary proton signals can be assigned based on the molecular structure.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.5 | Singlet | 6H | 2 x -CH₃ (Methyl groups) |

| Broad Singlet | 2H | -NH₂ (Amino group) |

Note: The chemical shift of the -NH₂ protons can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals corresponding to the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| -C(CH₃)₂ (Quaternary carbon) | |

| -CH₃ (Methyl carbons) | |

| -C≡N (Nitrile carbon) |

Note: Specific chemical shift values from publicly accessible databases are not consistently reported.

IR (Infrared) Spectroscopy Data

The IR spectrum of this compound is characterized by the presence of key functional group absorptions.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium-Strong | N-H stretch (asymmetric and symmetric) of -NH₂ |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~2250 | Medium-Sharp | C≡N stretch (nitrile) |

| ~1600 | Medium | N-H bend (scissoring) of -NH₂ |

| ~1460 | Medium | C-H bend (asymmetric) of -CH₃ |

| ~1380 | Medium | C-H bend (symmetric) of -CH₃ |

Mass Spectrometry (MS) Data

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The following are the most prominent predicted mass-to-charge ratios (m/z).

| m/z | Relative Abundance (%) | Assignment |

| 84.07 | [M]⁺ (Molecular ion) | |

| 69.05 | [M - CH₃]⁺ | |

| 43.04 | [C₃H₇]⁺ or [CH₃CNH₂]⁺ |

Note: The relative abundances are not consistently reported in public databases.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are based on standard practices for compounds with similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, 0.5-0.7 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 (to achieve adequate signal-to-noise).

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-10 ppm.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 512 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean KBr/NaCl plates is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: The volatile liquid sample is introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

-

Electron Energy: 70 eV.

-

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition:

-

Mass Range: m/z 10-200.

-

Scan Speed: Appropriate for the sample introduction method.

-

Visualizations

The following diagrams illustrate the molecular structure and a conceptual workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-2-methylpropanenitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Amino-2-methylpropanenitrile hydrochloride (CAS No: 50846-36-1), a key intermediate in the synthesis of various pharmaceutical compounds, including the antidiabetic drug anagliptin (B605506).[1][2] Understanding its physicochemical properties is crucial for process development, formulation, and ensuring the quality and efficacy of final drug products.

Physicochemical Properties

This compound hydrochloride is the salt form of this compound, which offers improved handling and stability characteristics.[1]

| Property | Value | Source |

| Molecular Formula | C₄H₉ClN₂ | [3] |

| Molecular Weight | 120.58 g/mol | [1][3] |

| Appearance | White to light yellow crystalline solid or crystals | |

| Melting Point | 147-149°C | |

| Log P (octanol-water) | 0.23 | [1] |

Solubility Profile

The hydrochloride salt form of this compound enhances its solubility in polar solvents compared to its free base.[1]

Table of Solubility Data

| Solvent | Solubility (mg/mL) | Temperature (°C) | Method |

| Water | 16.0 | Not Specified | Not Specified |

| Methanol | Soluble | Not Specified | Not Specified |

| Ethanol | Data Not Available | - | - |

| DMSO | Data Not Available | - | - |

| Acetone | Data Not Available | - | - |

Further studies are required to quantitatively determine the solubility in a broader range of organic solvents.

Stability Profile

The stability of this compound hydrochloride is a critical parameter for its storage and handling. The hydrochloride salt offers enhanced stability during storage compared to the free base.[1]

Key Stability Considerations:

-

Storage: For long-term stability, the compound should be stored in a tightly sealed, light-resistant container at either controlled room temperature (20–25°C) or under refrigeration (2–8°C).[1] Exposure to moisture should be avoided as hydrochloride salts can be hygroscopic.[1]

-

Incompatibilities: The compound is incompatible with strong acids, strong bases, and strong oxidizing agents.

-

Thermal Decomposition: When heated to decomposition, it may emit toxic fumes, including carbon oxides, hydrogen chloride, and nitrogen oxides.

-

Degradation Pathways: Stress testing is essential to identify likely degradation products and establish degradation pathways.[1] Potential degradation reactions include:

-

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide.

-

Oxidation: The amino group is susceptible to oxidation.

-

Photodegradation: Exposure to light may induce degradation.

-

Potential Degradation Products:

While specific degradation products for this compound hydrochloride are not extensively documented in publicly available literature, forced degradation studies would likely reveal products resulting from hydrolysis of the nitrile to 2-amino-2-methylpropanoic acid or 2-amino-2-methylpropanamide, and oxidation of the amino group.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

This protocol outlines a general procedure for determining the equilibrium solubility of this compound hydrochloride.

Objective: To determine the saturation concentration of the compound in various solvents.

Materials:

-

This compound hydrochloride

-

Selected solvents (e.g., water, methanol, ethanol)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of this compound hydrochloride to a known volume of the selected solvent in a sealed vial. The excess solid should be visually apparent.

-

Place the vials on an orbital shaker set to a constant speed and temperature (e.g., 25°C or 37°C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the samples to stand for a short period to allow for the sedimentation of undissolved solids.

-

Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound hydrochloride in the diluted sample using a validated HPLC-UV method.

-

Calculate the solubility in mg/mL, accounting for the dilution factor.

Stability Indicating Method (HPLC-UV)

A validated HPLC method is essential for the accurate quantification of this compound hydrochloride and the detection of its degradation products. The following is a representative method that would require validation.

Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Method Validation Parameters:

-

Specificity (including forced degradation studies)

-

Linearity and Range

-

Accuracy (recovery)

-

Precision (repeatability and intermediate precision)

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

Robustness

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 80°C for 48 hours.

-

Photolytic Degradation: Exposure to ICH-compliant light conditions (e.g., 1.2 million lux hours and 200 W h/m²).

For each condition, a solution of this compound hydrochloride is prepared and exposed to the stressor. Samples are taken at appropriate time points and analyzed by the stability-indicating HPLC method to monitor for the formation of degradation products and the loss of the parent compound.

Visualizations

Logical Workflow for Solubility and Stability Assessment

Caption: Logical workflow for the comprehensive evaluation of solubility and stability.

Signaling Pathway for Potential Degradation

Caption: Potential degradation pathways of this compound HCl.

References

- 1. This compound hydrochloride | 50846-36-1 | Benchchem [benchchem.com]

- 2. CN103951589A - Synthesis method of anagliptin intermediate 2-amino-2-methylpropylamine tert-butyl ester - Google Patents [patents.google.com]

- 3. This compound hydrochloride | C4H9ClN2 | CID 12239465 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Chemical Reactions of 2-Amino-2-methylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-methylpropanenitrile, also known as α-aminoisobutyronitrile, is a versatile bifunctional organic compound featuring a primary amine and a nitrile group attached to a tertiary carbon. This unique structural arrangement makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and polymer industries.[1][2] Its applications range from the synthesis of α,α-disubstituted amino acids and heterocyclic compounds to its role as a key precursor for the radical initiator 2,2'-azobis(isobutyronitrile) (AIBN).[3][4] This guide provides a detailed overview of the core chemical reactions involving this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to support advanced research and development.

Physicochemical and Spectroscopic Data

A foundational understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 19355-69-2 | [5] |

| Molecular Formula | C₄H₈N₂ | [5] |

| Molecular Weight | 84.12 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 51-52 °C @ 15 Torr | [5] |

| Density | 0.885 g/cm³ @ 25 °C | [5] |

Spectroscopic data is critical for the identification and characterization of this compound and its reaction products.

| Technique | Key Features |

| ¹H NMR | Characteristic singlet for the six methyl protons (C(CH₃)₂) and a signal for the amino protons (NH₂). |

| ¹³C NMR | Signals corresponding to the methyl carbons, the quaternary carbon, and the nitrile carbon. |

| IR Spectroscopy | Characteristic stretches for the N-H bonds of the primary amine (~3300 cm⁻¹) and the C≡N triple bond of the nitrile (~2250 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Core Chemical Reactions and Methodologies

Synthesis via Strecker Reaction

The most common and historically significant method for the synthesis of α-aminonitriles, including this compound, is the Strecker synthesis.[3][6] This one-pot, three-component reaction involves the treatment of a ketone (in this case, acetone) with ammonia (B1221849) and a cyanide source.[7][8]

Reaction Scheme:

Caption: Strecker synthesis of this compound.

Experimental Protocol (Adapted from general Strecker synthesis procedures): [8][9]

-

In a well-ventilated fume hood, a flask is charged with a solution of sodium cyanide (NaCN) in water.

-

Ammonium (B1175870) chloride (NH₄Cl) is added to the stirred solution.

-

The mixture is cooled in an ice bath, and acetone is added dropwise, maintaining the temperature below 10°C.

-

The reaction is stirred at room temperature for several hours to overnight.

-

The product is extracted with an organic solvent (e.g., diethyl ether).

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield this compound.

Quantitative Data for a Representative Strecker Reaction:

| Reactant/Product | Molar Ratio | Conditions | Yield | Reference |

| Benzaldehyde (B42025), NH₄Cl, NaCN | 1 : 1.1 : 1 | Methanol/Water, RT, 2h | Not specified for this substrate | [9] |

Hydrolysis to α-Aminoisobutyric Acid

The nitrile functionality of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding α-amino acid, α-aminoisobutyric acid, a non-proteinogenic amino acid of interest in peptide and medicinal chemistry.[6][10] It is important to note that direct hydrolysis of some α-aminonitriles can be challenging and may require forcing conditions or protective group strategies.[10]

Reaction Scheme:

Caption: Hydrolysis of this compound.

Experimental Protocol (General Procedure for α-Aminonitrile Hydrolysis): [9]

-

The α-aminonitrile is dissolved in concentrated hydrochloric acid.

-

The solution is refluxed for several hours.

-

The reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting crude amino acid hydrochloride is dissolved in water and neutralized with a base (e.g., ammonium hydroxide (B78521) or pyridine) to precipitate the free amino acid.

-

The solid amino acid is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.

A study on the hydrolysis of 2-amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile with concentrated sulfuric acid at 100°C yielded a mixture of the corresponding carboxamide and carboxylic acid.[10]

Oxidation to 2,2'-Azobis(isobutyronitrile) (AIBN)

This compound is a key precursor in the industrial synthesis of AIBN, a widely used free-radical initiator in polymer chemistry.[3][4] The synthesis involves the oxidative coupling of two molecules of the aminonitrile. A common route proceeds via a hydrazine (B178648) intermediate which is then oxidized.[4]

Reaction Scheme:

Caption: Synthesis of AIBN from this compound.

Experimental Protocol (Conceptual, based on related transformations): [4]

-

Step 1: Formation of the Hydrazine Intermediate: this compound is reacted with hydrazine (N₂H₄). This step is analogous to the formation of hydrazones from ketones, but in this case, it leads to a substituted hydrazine.

-

Step 2: Oxidation: The resulting dialkylhydrazine is oxidized to the azo compound, AIBN. A variety of oxidizing agents can be employed, such as chlorine (Cl₂) or hydrogen peroxide (H₂O₂). The reaction is carefully controlled to avoid over-oxidation.

Reaction with Carbonyl Compounds

The primary amino group of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and reversible.

Reaction Scheme:

Caption: Imine formation from this compound.

Experimental Protocol (General Procedure for Imine Formation): [11]

-

Equimolar amounts of this compound and an aldehyde (e.g., benzaldehyde) are dissolved in a suitable solvent such as ethanol (B145695) or toluene.

-

A catalytic amount of a weak acid (e.g., acetic acid) is added.

-

The mixture is stirred at room temperature or heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.

-

The reaction progress is monitored by a suitable technique (e.g., TLC or GC).

-

Upon completion, the solvent is removed, and the crude imine can be purified by distillation or recrystallization.

A study on the reaction of 2-aminothiazole (B372263) with benzaldehyde and malononitrile (B47326) in ethanol at room temperature for 24 hours resulted in the formation of a thiazolo[3,2-a]pyrimidine derivative.[11]

Reduction of the Nitrile Group

The nitrile group of this compound can be reduced to a primary amine, yielding 2-methylpropane-1,2-diamine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for nitrile reduction unless a catalyst is used.[12][13]

Reaction Scheme:

Caption: Reduction of this compound.

Experimental Protocol (General Procedure for Nitrile Reduction with LiAlH₄):

-

A solution of this compound in a dry, aprotic solvent (e.g., diethyl ether or THF) is added dropwise to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred at room temperature or heated to reflux for several hours.

-

The reaction is carefully quenched by the sequential addition of water and an aqueous base solution (e.g., NaOH).

-

The resulting precipitate is filtered off, and the organic layer is separated.

-

The aqueous layer is extracted with the organic solvent.

-

The combined organic layers are dried, and the solvent is removed to yield the diamine.

Oxidation Reactions

Conceptual Reaction Pathway:

Caption: Conceptual oxidation of this compound.

Experimental Considerations for Oxidation with KMnO₄:

-

The reaction is typically carried out in an aqueous solution, often under basic or neutral conditions.

-

The stoichiometry of the oxidizing agent is crucial to control the extent of oxidation.

-

The reaction temperature is an important parameter to manage the reaction rate and selectivity.

-

Workup usually involves filtration of the manganese dioxide byproduct followed by extraction of the desired product.

Cyclization Reactions for Heterocycle Synthesis

The bifunctional nature of this compound makes it a useful building block for the synthesis of various heterocyclic compounds, such as imidazolines.[1][15] For instance, reaction with ethylenediamine (B42938) can lead to the formation of an imidazoline (B1206853) ring system.[16][17]

Reaction Scheme (Example: Imidazoline Synthesis):

Caption: Synthesis of an imidazoline from this compound.

Experimental Protocol (General Procedure for Imidazoline Synthesis from Nitriles): [17]

-

A mixture of the nitrile (in this case, this compound), ethylenediamine, and a catalyst (e.g., sulfur) is heated, often under solvent-free conditions or in a high-boiling solvent.

-

The reaction is monitored for completion (e.g., by TLC).

-

After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is dried and evaporated, and the product is purified by recrystallization or chromatography.

Conclusion

This compound is a cornerstone intermediate with a rich and versatile chemistry. Its key reactions, including the Strecker synthesis, hydrolysis, oxidation to AIBN, and various transformations of its amino and nitrile groups, provide access to a multitude of valuable compounds. The experimental protocols and data presented in this guide offer a solid foundation for researchers and professionals in drug development and materials science to explore and exploit the synthetic potential of this important molecule. Further investigation into asymmetric transformations and novel cyclization reactions will undoubtedly continue to expand its utility in cutting-edge chemical synthesis.

References

- 1. guidechem.com [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound hydrochloride | 50846-36-1 | Benchchem [benchchem.com]

- 4. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. Strecker Synthesis [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. sciforum.net [sciforum.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. CN1141299C - Method for preparing 5-methylpyrazine-2-carboxylic acid by one-step oxidation with KMnO4 - Google Patents [patents.google.com]

- 15. Synthesis, Properties, Chemical Reactivities of 2-Imidazoline_Chemicalbook [chemicalbook.com]

- 16. 2-Imidazoline synthesis [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

Toxicological profile and safety data for 2-Amino-2-methylpropanenitrile

An In-depth Technical Guide to the Toxicological Profile of 2-Amino-2-methylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 19355-69-2 | [1] |

| Molecular Formula | C4H8N2 | [2] |

| Molecular Weight | 84.12 g/mol | [3] |

| Appearance | Colorless liquid | [2][4] |

| Solubility | Does not mix well with water. | [4] |

| Specific Gravity | 0.886 | [4] |

Toxicological Profile

The toxicity of this compound is primarily attributed to its metabolism, which can liberate cyanide, a potent inhibitor of cellular respiration.[4]

Acute Toxicity

Exposure to this compound can be highly hazardous through inhalation, ingestion, and dermal contact. Animal studies indicate that ingestion of less than 5 grams may be fatal.[4] Nitrile poisoning presents symptoms similar to those of hydrogen cyanide poisoning.[4]

| Endpoint | Value | Species | Reference |

| LC50 (Inhalation) | 111 mg/m³/1h | Rat | [4] |

| ATE US (oral) | 100.000 mg/kg body weight | Not specified | [5] |

| ATE US (dermal) | 1100.000 mg/kg body weight | Not specified | [5] |

| ATE US (gases) | 700.000 ppmV/4h | Not specified | [5] |

| ATE US (vapors) | 3.000 mg/l/4h | Not specified | [5] |

| ATE US (dust, mist) | 0.500 mg/l/4h | Not specified | [5] |

ATE: Acute Toxicity Estimate

Irritation and Sensitization

-

Skin Irritation: The liquid may degrease the skin, potentially causing non-allergic contact dermatitis.[4] It is classified as causing skin irritation.[3][6]

-